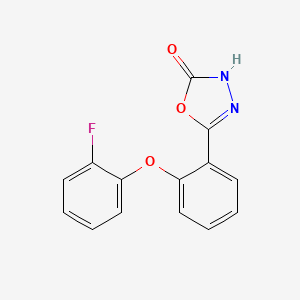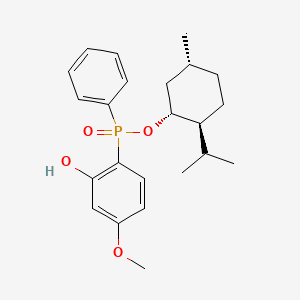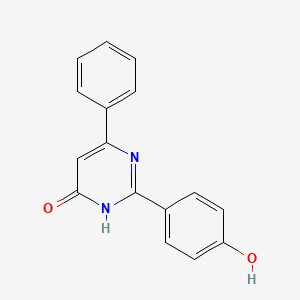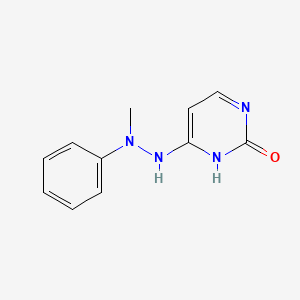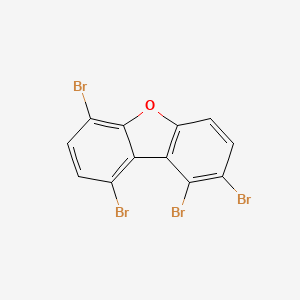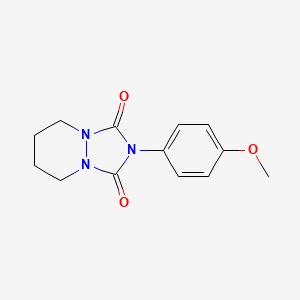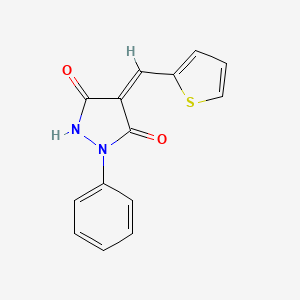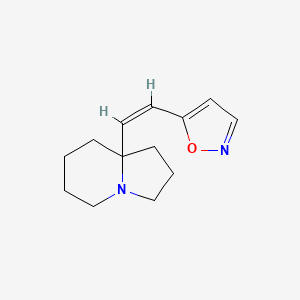
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole: is a complex organic compound characterized by its unique structural features The compound consists of an isoxazole ring attached to an octahydroindolizinyl group via a vinyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the octahydroindolizinyl precursor, followed by the introduction of the vinyl group and subsequent formation of the isoxazole ring. Common reagents used in these steps include aldehydes, amines, and nitrile oxides. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group in the compound can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- (Octahydroindolizin-8a-yl)methanol
- 1-(Octahydroindolizin-8a-yl)methanamine dihydrochloride
Comparison: Compared to these similar compounds, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole stands out due to its unique vinyl linkage and isoxazole ring
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
5-[(Z)-2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C13H18N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h4-5,8-9H,1-3,6-7,10-11H2/b8-4- |
InChI-Schlüssel |
YCPJLPTVEGIWAS-YWEYNIOJSA-N |
Isomerische SMILES |
C1CCN2CCCC2(C1)/C=C\C3=CC=NO3 |
Kanonische SMILES |
C1CCN2CCCC2(C1)C=CC3=CC=NO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12904633.png)
